molecular formula C7H15N B2595667 (2R,5R)-2,5-Dimethylpiperidine CAS No. 32452-45-2

(2R,5R)-2,5-Dimethylpiperidine

Cat. No.: B2595667
CAS No.: 32452-45-2
M. Wt: 113.204
InChI Key: ICBFNPPCXPMCBP-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,5R)-2,5-Dimethylpiperidine: is a chiral organic compound belonging to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their presence in many pharmacologically active compounds. The (2R,5R) configuration indicates the specific spatial arrangement of the two methyl groups on the piperidine ring, which can influence the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,5R)-2,5-Dimethylpiperidine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2,5-dimethylpyridine using a chiral catalyst. This method ensures the selective formation of the (2R,5R) isomer. Another method involves the reduction of 2,5-dimethylpyridine using sodium borohydride in the presence of a chiral auxiliary, which directs the stereoselective reduction.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation processes due to their efficiency and scalability. The use of chiral catalysts, such as rhodium or ruthenium complexes, is common to achieve high enantioselectivity. The reaction is typically carried out under high pressure and moderate temperatures to ensure complete conversion and high yield.

Chemical Reactions Analysis

Types of Reactions: (2R,5R)-2,5-Dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can further modify the piperidine ring, such as converting it to piperidine derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Various reduced piperidine derivatives.

    Substitution: Substituted piperidines with different functional groups.

Scientific Research Applications

Chemistry: (2R,5R)-2,5-Dimethylpiperidine is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a useful tool in understanding receptor-ligand interactions.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system. Its structural similarity to other bioactive piperidines suggests potential activity as a neurotransmitter modulator or inhibitor.

Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its chiral nature makes it a valuable component in the production of enantiomerically pure substances.

Mechanism of Action

The mechanism of action of (2R,5R)-2,5-Dimethylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral centers allow it to fit into the active sites of these targets with high specificity, influencing their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, modulating their signaling pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    (2S,5S)-2,5-Dimethylpiperidine: The enantiomer of (2R,5R)-2,5-Dimethylpiperidine, with opposite stereochemistry.

    2,5-Dimethylpyridine: The precursor in the synthesis of this compound.

    2,6-Dimethylpiperidine: A structural isomer with methyl groups at different positions on the piperidine ring.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties Its ability to form enantiomerically pure compounds makes it valuable in asymmetric synthesis and chiral drug development

Properties

IUPAC Name

(2R,5R)-2,5-dimethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-3-4-7(2)8-5-6/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBFNPPCXPMCBP-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](NC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.